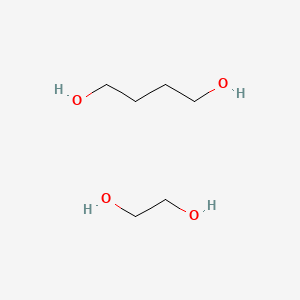

Ethylene glycol butane-1,4-diol

Description

Properties

CAS No. |

27637-03-2 |

|---|---|

Molecular Formula |

C6H16O4 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

butane-1,4-diol;ethane-1,2-diol |

InChI |

InChI=1S/C4H10O2.C2H6O2/c5-3-1-2-4-6;3-1-2-4/h5-6H,1-4H2;3-4H,1-2H2 |

InChI Key |

KQBTUOVABZLXGP-UHFFFAOYSA-N |

Canonical SMILES |

C(CCO)CO.C(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Ethylene glycol and butane-1,4-diol copolymer synthesis and properties

An In-depth Technical Guide to the Synthesis and Properties of Ethylene Glycol and Butane-1,4-diol Copolymers

This guide provides a comprehensive overview of the synthesis, characterization, and properties of copolymers derived from ethylene glycol, butane-1,4-diol, and a dicarboxylic acid, most commonly terephthalic acid or its dimethyl ester. These copolymers, often referred to as poly(ethylene terephthalate-co-butylene terephthalate) (PET/PBT), are of significant interest to researchers and drug development professionals due to their tunable thermal and mechanical properties.

Synthesis of Ethylene Glycol and Butane-1,4-diol Copolymers

The most prevalent method for synthesizing these copolyesters is a two-stage melt polycondensation process. This process can start from either terephthalic acid (TPA) and the diols (direct esterification) or from dimethyl terephthalate (DMT) and the diols (transesterification). The latter is a widely used industrial method.

Two-Stage Melt Polycondensation (from DMT)

Stage 1: Transesterification

In the first stage, dimethyl terephthalate is reacted with a mixture of ethylene glycol and butane-1,4-diol in the presence of a catalyst. This reaction produces bis(2-hydroxyethyl) terephthalate (BHET), bis(4-hydroxybutyl) terephthalate (BHBT), and a mixed ester, along with the elimination of methanol.[1][2] The methanol is continuously removed to drive the reaction towards the products.[3]

Stage 2: Polycondensation

The mixture of monomers and oligomers from the first stage is then heated to a higher temperature under a high vacuum.[3] This promotes the polycondensation reaction, where the hydroxyl end groups react with each other, eliminating ethylene glycol and butane-1,4-diol, to form the high molecular weight copolyester. The viscosity of the melt increases as the polymerization progresses.[3]

Experimental Protocol: Melt Polycondensation

The following is a generalized experimental protocol for the synthesis of poly(ethylene-co-1,4-butylene terephthalate) copolymers via a two-step melt polycondensation starting from dimethyl terephthalate (DMT), ethylene glycol (EG), and 1,4-butanediol (BD).

Materials:

-

Dimethyl terephthalate (DMT)

-

Ethylene glycol (EG)

-

1,4-butanediol (BD)

-

Zinc Acetate (catalyst for transesterification)

-

Antimony (III) oxide (catalyst for polycondensation)

-

Triphenyl phosphate (stabilizer)

Procedure:

-

Charging the Reactor: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column is charged with DMT, EG, and BD. The molar ratio of total diols to DMT is typically kept between 1.5:1 and 2.2:1 to compensate for the loss of diols during the reaction. The desired ratio of EG to BD is set according to the target copolymer composition.

-

Transesterification:

-

Add zinc acetate catalyst (typically 0.05-0.1% by weight of DMT).

-

Heat the reactor to 150-200°C under a nitrogen atmosphere.[1]

-

Methanol is produced as a byproduct and is continuously distilled off. The reaction is monitored by measuring the amount of collected methanol.

-

This stage is typically continued for 2-3 hours, or until approximately 90% of the theoretical amount of methanol has been collected.

-

-

Polycondensation:

-

Add antimony (III) oxide catalyst (typically 0.03-0.05% by weight of DMT) and triphenyl phosphate stabilizer.

-

Gradually increase the temperature to 250-280°C.[3]

-

Simultaneously, gradually reduce the pressure to below 1 Torr.

-

The excess diols are distilled off and collected.

-

The reaction is continued for 2-4 hours. The progress of the polycondensation is monitored by the increase in the stirrer torque, which correlates with the melt viscosity and the polymer's molecular weight.

-

-

Extrusion and Quenching:

-

Once the desired viscosity is reached, the molten polymer is extruded from the reactor under nitrogen pressure into a cold water bath to quench it.

-

The solidified polymer strand is then pelletized.

-

-

Solid-State Polymerization (Optional):

-

To further increase the molecular weight, the amorphous pellets can be subjected to solid-state polymerization (SSP).

-

The pellets are first pre-crystallized by heating them above their glass transition temperature (Tg).

-

The crystallized pellets are then heated to a temperature between their Tg and melting temperature (Tm) (e.g., 180-220°C) under a high vacuum or a stream of inert gas for several hours.

-

Properties of Ethylene Glycol and Butane-1,4-diol Copolymers

The properties of these copolymers can be tailored by adjusting the ratio of ethylene glycol to butane-1,4-diol. Generally, increasing the butane-1,4-diol content leads to a decrease in the melting point and glass transition temperature, and an increase in flexibility and impact strength.[4]

Thermal Properties

The thermal properties of PET/PBT copolymers are highly dependent on their composition. Differential Scanning Calorimetry (DSC) is commonly used to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). Blends of PET and PBT are miscible in the amorphous phase, resulting in a single Tg.[5][6] However, they exhibit double melting peaks, indicating that the PET and PBT segments can crystallize separately.[5]

Table 1: Thermal Properties of PET/PBT Copolymers

| PBT/PET Ratio | Tg (°C) | Tc (°C) | Tm1 (°C) (PBT-rich phase) | Tm2 (°C) (PET-rich phase) |

|---|---|---|---|---|

| 100/0 (PBT) | 45.3 | 187.5 | 224.2 | - |

| 80/20 | 51.7 | 179.8 | 218.9 | 245.1 |

| 60/40 | 58.1 | 172.1 | 215.3 | 246.8 |

| 40/60 | 64.5 | 165.4 | 212.5 | 248.5 |

| 20/80 | 70.9 | 158.7 | 209.8 | 250.2 |

| 0/100 (PET) | 77.3 | - | - | 251.9 |

(Data synthesized from multiple sources for illustrative purposes)

Mechanical Properties

The mechanical properties of the copolymers represent a blend of the characteristics of PET and PBT. PET generally has higher tensile strength and modulus, while PBT offers better impact strength and a faster crystallization rate.[4] By creating copolymers, a balance of these properties can be achieved.

Table 2: Mechanical Properties of PET/PBT Copolymers

| PBT/PET Ratio | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

|---|---|---|---|

| 100/0 (PBT) | 50-60 | 2.3-2.7 | 50-300 |

| 80/20 | 55-65 | 2.4-2.8 | 40-250 |

| 60/40 | 60-70 | 2.5-2.9 | 30-200 |

| 40/60 | 65-75 | 2.6-3.0 | 20-150 |

| 20/80 | 70-80 | 2.7-3.1 | 10-100 |

| 0/100 (PET) | 75-85 | 2.8-3.2 | 5-50 |

(Data synthesized from multiple sources for illustrative purposes)

Characterization of Copolymers

A variety of analytical techniques are employed to characterize the structure and properties of ethylene glycol and butane-1,4-diol copolymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the chemical composition and microstructure of the copolymers.[7] By analyzing the integrals of the peaks corresponding to the ethylene glycol and butane-1,4-diol units, the exact ratio of the two diols in the copolymer chain can be quantified. Sequence distribution analysis can also be performed to determine if the copolymer has a random or blocky structure.[7]

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized copolymers.

Thermal Analysis

As mentioned earlier, Differential Scanning Calorimetry (DSC) is used to investigate the thermal transitions. Thermogravimetric Analysis (TGA) is employed to assess the thermal stability and decomposition profile of the copolymers.

X-ray Diffraction (XRD)

Wide-angle X-ray diffraction (WAXS) is used to study the crystalline structure of the copolymers. It can confirm the presence of separate PET-like and PBT-like crystalline domains.[6]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of ethylene glycol and butane-1,4-diol copolymers.

Characterization Workflow

Caption: Experimental workflow for the characterization of the copolymers.

Copolymer Structure

Caption: Representation of a random copolymer chain structure.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethylene Glycol and Butane-1,4-diol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the physical and chemical properties of ethylene glycol (EG) and butane-1,4-diol (BDO). Both are diols with significant industrial applications, but their differing carbon chain lengths impart distinct characteristics that are critical for their selection in various scientific and developmental applications. This document summarizes their key properties in tabular format, details the experimental protocols for their characterization, and presents logical and structural relationships through visual diagrams.

Introduction

Ethylene glycol (ethane-1,2-diol) and butane-1,4-diol are aliphatic diols, organic compounds containing two hydroxyl (-OH) groups.[1] Ethylene glycol, the simplest diol, is widely recognized for its use as an antifreeze and as a precursor in the manufacture of polyester fibers.[2][3] Butane-1,4-diol serves as a crucial intermediate in the production of polymers such as polybutylene terephthalate (PBT) and polyurethanes, as well as the solvent tetrahydrofuran (THF).[4][5] The two additional methylene groups in the backbone of BDO compared to EG result in significant differences in their physical properties, such as viscosity, boiling point, and melting point, and also influence their chemical reactivity and applications. Understanding these differences is paramount for researchers in material science, polymer chemistry, and drug development.

Comparative Physical Properties

The physical characteristics of ethylene glycol and butane-1,4-diol are summarized below. These properties are fundamental to their behavior in various physical systems and applications.

| Property | Ethylene Glycol | Butane-1,4-diol |

| IUPAC Name | Ethane-1,2-diol | Butane-1,4-diol |

| Chemical Formula | C₂H₆O₂ | C₄H₁₀O₂ |

| Molecular Weight | 62.07 g/mol [2] | 90.12 g/mol [4] |

| Appearance | Colorless, odorless, viscous liquid[2][6] | Colorless, odorless, viscous liquid[4][7] |

| Melting Point | -12.9 °C[2] | 20.1 °C[4] |

| Boiling Point | 197.3 °C[2] | 230 °C[8] |

| Density | 1.1132 g/cm³[9] | 1.017 g/mL at 25 °C[8] |

| Viscosity | Higher than water[2] | 84.9 mPa·s[4] |

| Flash Point | - | 121 °C[4] |

| Solubility | Miscible with water in all proportions, soluble in alcohols, aldehydes, and ketones.[6][10] | Miscible with water, soluble in methanol, ethanol, and acetone; slightly soluble in ether.[7][8] |

| Hygroscopicity | Hygroscopic[11] | Hygroscopic[7] |

Comparative Chemical Properties

Both diols exhibit typical reactions of primary alcohols, including oxidation, esterification, and dehydration. However, the reaction products and conditions can vary due to their structural differences.

| Reaction | Ethylene Glycol | Butane-1,4-diol |

| Oxidation | Can be oxidized to various products including glycolic acid, and oxalic acid.[12][13] In more extreme conditions, it can break down into carbon dioxide and water.[12] | Can be oxidized to produce maleic anhydride through gas-phase catalytic oxidation or succinic acid via liquid-phase oxidation.[7] |

| Esterification | Reacts with dicarboxylic acids to form polyesters, such as polyethylene terephthalate (PET).[3] | Reacts with dicarboxylic acids like terephthalic acid to form engineering plastics such as polybutylene terephthalate (PBT).[7] |

| Dehydration | Acid-catalyzed dehydration yields dioxane.[6] | Intramolecular dehydration, often in the presence of an acid catalyst and high temperature, yields the important solvent tetrahydrofuran (THF).[4][7] |

| Polymerization | A key monomer in the production of polyester fibers and resins.[2] | Used to manufacture polytetramethylene ether glycol (PTMEG), polybutylene terephthalate (PBT), and polyurethanes.[4] |

| Protecting Group | Used as a protecting group for carbonyl compounds (aldehydes and ketones) by forming cyclic acetals (1,3-dioxolanes).[12] | - |

| Other Reactions | Reacts with certain bases and metal oxides.[12] | Undergoes dehydrogenation in the presence of ruthenium catalysts to form γ-butyrolactone (GBL).[4] |

Visualization of Structures and Reactions

Diagrams generated using Graphviz provide a clear visual comparison of the molecular structures and key chemical transformations of ethylene glycol and butane-1,4-diol.

References

- 1. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 2. Measuring Viscosity - Activity - TeachEngineering [teachengineering.org]

- 3. researchgate.net [researchgate.net]

- 4. gazi.edu.tr [gazi.edu.tr]

- 5. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. caloongchem.com [caloongchem.com]

- 8. "ASTM E324: 2023 Organic Chemicals Melting Points Test Method" [bsbedge.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Viscosity of Liquids Science Experiment [coolscienceexperimentshq.com]

- 11. chemijournal.com [chemijournal.com]

- 12. m.youtube.com [m.youtube.com]

- 13. penray.com [penray.com]

An In-Depth Technical Guide to the Synthesis of Poly(ethylene-co-butylene terephthalate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of poly(ethylene-co-butylene terephthalate) (PEBT), a versatile copolyester with tunable properties. This document details the synthetic methodologies, reaction mechanisms, and characterization of PEBT, presenting quantitative data in a structured format to facilitate comparison and analysis.

Introduction

Poly(ethylene-co-butylene terephthalate) is a random copolyester synthesized from three primary monomers: terephthalic acid (or its dimethyl ester), ethylene glycol, and 1,4-butanediol. By varying the ratio of ethylene glycol to 1,4-butanediol, the physical and thermal properties of the resulting polymer can be precisely controlled, making it a material of significant interest for a wide range of applications, including in the biomedical field for drug delivery and medical device fabrication. This guide focuses on the prevalent two-step melt polycondensation method for PEBT synthesis.

Synthesis of Poly(ethylene-co-butylene terephthalate)

The synthesis of PEBT is typically achieved through a two-stage melt polycondensation process. The first stage involves either a direct esterification of terephthalic acid (TPA) with a mixture of ethylene glycol (EG) and 1,4-butanediol (BDO), or a transesterification reaction using dimethyl terephthalate (DMT) with the diols. The second stage is a polycondensation reaction where the prepolymer formed in the first stage is polymerized to a high molecular weight under high vacuum and elevated temperatures.

Reaction Mechanism

The synthesis proceeds through two key reactions:

-

Esterification/Transesterification: In this initial stage, the carboxyl groups of terephthalic acid (or its methyl ester) react with the hydroxyl groups of ethylene glycol and 1,4-butanediol to form a mixture of bis(2-hydroxyethyl) terephthalate (BHET), bis(4-hydroxybutyl) terephthalate (BHBT), and hybrid oligomers. This reaction is typically carried out at temperatures between 180°C and 220°C and results in the elimination of water (for TPA) or methanol (for DMT).

-

Polycondensation: The second stage involves the polycondensation of the oligomers formed in the first stage. This is a transesterification reaction between the hydroxyl end-groups of the oligomers, leading to the formation of high molecular weight PEBT and the elimination of excess diols (ethylene glycol and 1,4-butanediol). This step is conducted at higher temperatures, typically ranging from 250°C to 280°C, under a high vacuum to effectively remove the diol byproducts and drive the equilibrium towards the formation of a high molecular weight polymer.

Catalysis

The synthesis of PEBT requires the use of catalysts to achieve a high reaction rate and obtain a high molecular weight polymer. Commonly used catalysts include titanium-based compounds, such as tetrabutyl titanate (TBT), and antimony compounds, like antimony trioxide. The catalyst is typically introduced at the beginning of the esterification/transesterification stage.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of PEBT.

Synthesis of PEBT via Melt Polycondensation

This protocol describes the synthesis of a series of PEBT copolymers with varying ethylene glycol to 1,4-butanediol feed ratios.

Materials:

-

Dimethyl terephthalate (DMT)

-

Ethylene glycol (EG)

-

1,4-butanediol (BDO)

-

Tetrabutyl titanate (TBT) or another suitable catalyst

-

Antioxidant (e.g., Irganox 1010)

Equipment:

-

A 500 mL three-necked glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column connected to a vacuum pump.

-

Heating mantle with a temperature controller.

-

Vacuum pump capable of reaching <1 Torr.

Procedure:

Stage 1: Transesterification

-

Charge the reactor with dimethyl terephthalate (DMT), ethylene glycol (EG), and 1,4-butanediol (BDO) in the desired molar ratio. A typical molar ratio of (EG+BDO)/DMT is 2.2:1.

-

Add the catalyst, for instance, tetrabutyl titanate, at a concentration of approximately 0.05-0.1 mol% based on the amount of DMT.

-

Add a small amount of antioxidant (e.g., 0.1 wt% of total monomers) to prevent thermal degradation.

-

Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen.

-

Heat the reactor to 180°C under a slow stream of nitrogen with continuous stirring.

-

Gradually increase the temperature to 220°C over a period of 2-3 hours.

-

During this period, methanol will be distilled off as a byproduct of the transesterification reaction. The reaction is considered complete when approximately 95% of the theoretical amount of methanol has been collected.

Stage 2: Polycondensation

-

After the transesterification stage, gradually increase the temperature of the reactor to 270-280°C.

-

Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over a period of about 1 hour. This slow reduction in pressure is crucial to prevent the oligomeric product from foaming and being carried out of the reactor.

-

Continue the reaction under high vacuum and at 270-280°C for 2-4 hours. The viscosity of the reaction mixture will increase significantly during this stage as the molecular weight of the polymer increases.

-

The reaction is stopped when the desired melt viscosity is achieved, which can be monitored by the torque of the mechanical stirrer.

-

Once the reaction is complete, the molten polymer is extruded from the reactor under nitrogen pressure into a cold water bath to solidify.

-

The solidified polymer strand is then pelletized for further characterization.

Characterization of PEBT

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The composition of the PEBT copolymers can be determined by 1H NMR spectroscopy.[1][2] The relative amounts of ethylene terephthalate (ET) and butylene terephthalate (BT) units are calculated by integrating the characteristic proton signals of the ethylene glycol and 1,4-butanediol moieties.

-

13C NMR: Provides detailed information about the sequence distribution of the ET and BT units in the copolymer chain.[1]

Differential Scanning Calorimetry (DSC):

-

DSC is used to determine the thermal properties of the PEBT copolymers, including the glass transition temperature (Tg) and the melting temperature (Tm).[3] Samples are typically heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

Gel Permeation Chromatography (GPC):

-

GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.

Data Presentation

The following tables summarize the typical properties of PEBT copolymers synthesized with varying molar feed ratios of ethylene glycol (EG) and 1,4-butanediol (BDO).

Table 1: Composition and Molecular Weight of PEBT Copolymers

| Sample ID | EG/BDO Molar Feed Ratio | ET/BT Molar Ratio in Copolymer (from 1H NMR) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PEBT-100/0 | 100/0 | 100/0 | 35,000 | 72,000 | 2.06 |

| PEBT-75/25 | 75/25 | 73/27 | 38,000 | 78,000 | 2.05 |

| PEBT-50/50 | 50/50 | 48/52 | 41,000 | 85,000 | 2.07 |

| PEBT-25/75 | 25/75 | 24/76 | 40,000 | 82,000 | 2.05 |

| PEBT-0/100 | 0/100 | 0/100 | 39,000 | 80,000 | 2.05 |

Table 2: Thermal Properties of PEBT Copolymers

| Sample ID | EG/BDO Molar Feed Ratio | Tg (°C) | Tm (°C) |

| PEBT-100/0 | 100/0 | 78 | 255 |

| PEBT-75/25 | 75/25 | 65 | 215 |

| PEBT-50/50 | 50/50 | 52 | 180 |

| PEBT-25/75 | 25/75 | 40 | 205 |

| PEBT-0/100 | 0/100 | 35 | 225 |

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical pathways involved in the production of PEBT.

References

An In-depth Technical Guide to the Mechanical Properties of Ethylene Glycol and 1,4-Butanediol Based Polyurethanes

Introduction

Polyurethanes (PUs) are a versatile class of block copolymers renowned for their wide range of mechanical properties, from soft, flexible elastomers to hard, rigid plastics. This adaptability stems from their unique segmented structure, consisting of alternating soft and hard segments. The soft segment, typically a long-chain polyol, imparts flexibility and elastomeric character. Conversely, the hard segment, formed by the reaction of a diisocyanate with a short-chain diol known as a chain extender, provides strength and thermal stability through strong intermolecular interactions.

The choice of chain extender is a critical determinant of the final properties of the polyurethane. Among the most common aliphatic diol chain extenders are ethylene glycol (EG) and 1,4-butanediol (BDO). While structurally similar, the difference of just two methylene units between them leads to significant variations in the morphology of the hard domains and, consequently, in the macroscopic mechanical behavior of the resulting polymer. This guide provides a detailed technical overview for researchers, scientists, and drug development professionals on the influence of EG and BDO on the mechanical properties of polyurethanes, complete with experimental methodologies and visual diagrams to illustrate key concepts.

The Role of the Chain Extender in Polyurethane Properties

Chain extenders are low-molecular-weight diols or diamines that react with diisocyanates to form the hard segments of the polyurethane.[1] These hard segments, rich in urethane linkages, are polar and tend to self-associate through hydrogen bonding between the N-H (proton donor) and C=O (electron donor) groups of the urethane linkages.[2] This association leads to the formation of ordered, rigid domains within the flexible polyol matrix.

This phenomenon, known as microphase separation, is fundamental to the performance of thermoplastic polyurethanes (TPUs).[3] The hard domains act as physical crosslinks, reinforcing the soft matrix and giving the material its strength and elasticity.[2] The choice of chain extender directly influences:

-

Hard Segment Symmetry and Packing: The structure of the chain extender affects the regularity and packing efficiency of the hard segment chains.

-

Hydrogen Bonding Density: The concentration and strength of hydrogen bonds within the hard domains are modulated by the chain extender.[2]

-

Degree of Microphase Separation: The thermodynamic incompatibility between the hard segments and the soft segments, which drives microphase separation, can be altered by the chain extender.[2][3]

Comparative Analysis: Ethylene Glycol (EG) vs. 1,4-Butanediol (BDO)

The primary structural difference between EG and BDO is the length of their aliphatic chains. This seemingly minor variation has a profound impact on the resulting polyurethane's properties.

Molecular Structure and Phase Separation:

1,4-Butanediol has an even number of carbon atoms, which allows the resulting polymer chains to align more effectively, facilitating stronger and more regular interchain hydrogen bonding.[4] This superior alignment promotes a higher degree of order and crystallinity within the hard domains, leading to a more distinct and well-defined microphase separation.[4]

Ethylene glycol, while also an even-carbon-number diol, is more polar. This increased polarity can lead to two disadvantages: poor miscibility with many common polyols, which can cause processing issues, and a reduction in the final polymer's hydrolysis resistance.[4]

Impact on Mechanical and Thermal Properties:

The differences in hard segment morphology directly translate to variations in mechanical and thermal properties. Polyurethanes chain-extended with BDO generally exhibit enhanced mechanical performance due to the more efficient packing and stronger hydrogen bonding of the hard segments.

| Mechanical Property | Ethylene Glycol (EG) Based PU | 1,4-Butanediol (BDO) Based PU | Rationale |

| Tensile Strength | Good | Generally Higher | Better hard segment alignment and hydrogen bonding in BDO-based PUs lead to more effective physical crosslinking.[4] |

| Young's Modulus | Lower to Moderate | Higher | The more ordered and crystalline hard domains in BDO-based PUs create a stiffer material.[5] |

| Hardness | Lower | Higher | Increased hard segment rigidity and phase separation contribute to higher hardness values.[6] |

| Elongation at Break | Generally Higher | Lower | The increased stiffness and crystallinity from BDO can reduce the polymer's ability to stretch before breaking.[7] |

| Tear Strength | Good | Generally Higher | Enhanced intermolecular forces in the BDO-based hard domains improve resistance to tearing. |

| Glass Transition (Tg) | Hard segment Tg tends to be lower | Hard segment Tg tends to be higher | The more organized and stable hard domains in BDO-based PUs require more energy to transition to a rubbery state.[1] |

| Hydrolysis Resistance | Lower | Higher | The higher polarity of EG can make the resulting polyurethane more susceptible to hydrolysis.[4] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the synthesis and characterization of polyurethanes to ensure reproducibility and comparability of results.

Polyurethane Synthesis: One-Shot Polymerization Method

The one-shot method is a common and straightforward procedure for synthesizing thermoplastic polyurethanes.[8][9] In this process, the diisocyanate, polyol, and chain extender are all mixed together simultaneously.

Materials:

-

Polyol: e.g., Poly(tetramethylene ether) glycol (PTMEG), Polyester polyol. Must be dried under vacuum to remove moisture.

-

Diisocyanate: e.g., 4,4'-Methylene diphenyl diisocyanate (MDI).

-

Chain Extender: Ethylene glycol (EG) or 1,4-Butanediol (BDO). Must be dried.

-

Catalyst (optional): e.g., Dibutyltin dilaurate (DBTDL).

Procedure:

-

Drying: The polyol and chain extender are placed in a vacuum oven at 80-100°C for at least 4 hours to remove any residual water, which can react with the isocyanate groups.[9]

-

Preheating & Mixing: The dried polyol and chain extender are weighed and thoroughly mixed in a reaction vessel (e.g., a polypropylene beaker) and heated to a specific reaction temperature, typically between 60-80°C.[8]

-

Isocyanate Addition: The stoichiometric amount of pre-heated liquid MDI and a catalytic amount of DBTDL (e.g., 0.03 wt%) are added to the polyol/chain extender mixture.[8]

-

Vigorous Stirring: The mixture is stirred vigorously with a mechanical stirrer for a short period (e.g., 30-120 seconds) until it becomes homogeneous and the viscosity begins to increase.[8]

-

Casting: The reacting mixture is quickly poured into a pre-heated Teflon-coated mold.

-

Curing: The mold is placed in an oven and cured at a set temperature (e.g., 110-120°C) for a specified duration (e.g., 3-24 hours) to complete the polymerization reaction.[9]

-

Post-Curing & Conditioning: After curing, the polyurethane sheet is removed from the mold and may be post-cured at a slightly lower temperature. It is then conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 48 hours before testing.

Mechanical Property Testing

1. Tensile Properties (ASTM D412 / ISO 527):

-

Sample Preparation: Dumbbell-shaped specimens are cut from the cured polyurethane sheets using a die cutter.

-

Procedure: The test is performed using a universal testing machine. The specimen is clamped into the grips, and a constant rate of extension (strain rate) is applied until the specimen fractures. The force and displacement are recorded throughout the test.

-

Data Acquired:

-

Tensile Strength: The maximum stress the material can withstand before breaking.

-

Elongation at Break: The percentage increase in length at the point of fracture.

-

Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.

-

2. Hardness (ASTM D2240):

-

Procedure: A durometer (typically Shore A for elastomers or Shore D for harder plastics) is used. The indenter of the durometer is pressed firmly onto the surface of the material, and the hardness value is read from the dial. Multiple readings are taken at different locations and averaged.

3. Dynamic Mechanical Analysis (DMA):

-

Purpose: To characterize the viscoelastic properties of the material and determine transition temperatures.

-

Procedure: A small, rectangular specimen is subjected to a sinusoidal oscillating stress. The resulting strain and the phase lag between the stress and strain are measured as the temperature is ramped up.

-

Data Acquired:

-

Storage Modulus (E'): Represents the elastic portion of the material's response.

-

Loss Modulus (E''): Represents the viscous portion.

-

Tan Delta (E''/E'): The ratio of loss to storage modulus. The peak of the Tan Delta curve is often used to identify the glass transition temperature (Tg) of the soft and hard segments.[1]

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. inis.iaea.org [inis.iaea.org]

- 3. Fabrication of Enhanced Mechanical Properties and Intrinsic Flame-Retardant Polyurethane Elastomer Containing 4-(Phenylethynyl) Di(Ethylene Glycol) Phthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gantrade.com [gantrade.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. The Role of PU Chain Extenders in Polyurethane Elastomers – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]

- 7. researchgate.net [researchgate.net]

- 8. One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Crystallization behavior of ethylene glycol/butane-1,4-diol copolymers

An In-Depth Technical Guide to the Crystallization Behavior of Ethylene Glycol/Butane-1,4-diol Copolymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallization behavior of aliphatic copolymers synthesized from ethylene glycol and butane-1,4-diol. These materials are of significant interest due to their tunable thermal properties, biodegradability, and potential applications in the pharmaceutical and biomedical fields, such as in drug delivery systems and as biocompatible materials. This document details the synthesis, thermal analysis, and structural characterization of these copolymers, offering detailed experimental protocols and quantitative data to support further research and development.

Introduction

Copolymers of ethylene glycol and butane-1,4-diol are aliphatic polyesters that exhibit semicrystalline properties. Their crystallization behavior is a critical determinant of their mechanical strength, degradation rate, and suitability for various applications. The random incorporation of ethylene glycol and butane-1,4-diol units along the polymer chain disrupts the regularity of the polymer structure, which in turn influences the degree of crystallinity, crystallization kinetics, and spherulitic morphology. Understanding and controlling these aspects are paramount for tailoring the material properties to specific needs.

Synthesis of Ethylene Glycol/Butane-1,4-diol Copolymers

The synthesis of these copolymers is typically achieved through a two-step melt polycondensation process.

Step 1: Esterification A dicarboxylic acid (e.g., succinic acid) is reacted with an excess of both ethylene glycol and butane-1,4-diol in the presence of a catalyst, such as titanium tetraisopropoxide (TTP). The reaction is carried out under a nitrogen atmosphere with continuous stirring, and the temperature is gradually increased to facilitate the removal of the water byproduct, driving the reaction towards the formation of oligoesters.

Step 2: Polycondensation In the second stage, the pressure is gradually reduced to a high vacuum to remove the excess diols and further increase the molecular weight of the copolymer. The temperature is raised to promote the polycondensation reaction, resulting in a high molecular weight random copolymer. The final copolymer composition can be controlled by the initial molar ratio of the diols.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal transitions of the copolymers, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). Both non-isothermal and isothermal crystallization kinetics can be investigated.

Non-Isothermal Crystallization Protocol:

-

Weigh 5-10 mg of the copolymer sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample to a temperature approximately 30 °C above its expected melting point at a rate of 10 °C/min to erase any prior thermal history.

-

Hold the sample at this temperature for 3-5 minutes.

-

Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min). The exotherm observed during cooling corresponds to the crystallization temperature (Tc).

-

Heat the sample again at a controlled rate (e.g., 10 °C/min) to obtain the melting endotherm (Tm).

Isothermal Crystallization Protocol:

-

Follow steps 1-4 of the non-isothermal protocol.

-

Rapidly cool the sample to a specific isothermal crystallization temperature (Tc,iso) between the Tg and Tm.

-

Hold the sample at this temperature and record the heat flow as a function of time until the crystallization exotherm is complete.

-

The data can be analyzed using the Avrami equation to determine the crystallization kinetics.[1]

Polarized Optical Microscopy (POM)

POM is used to observe the spherulitic morphology of the copolymers as they crystallize from the melt.

Protocol:

-

Place a small amount of the copolymer on a glass microscope slide and cover it with a coverslip.

-

Heat the slide on a hot stage to a temperature above the polymer's melting point to create a thin molten film.

-

Hold at this temperature for a few minutes to erase thermal history.

-

Rapidly cool the sample to the desired isothermal crystallization temperature.

-

Observe the nucleation and growth of spherulites over time using a polarized light microscope equipped with a camera. The characteristic Maltese cross pattern is indicative of spherulitic structures.[2][3]

X-ray Diffraction (XRD)

Wide-angle X-ray scattering (WAXS) is used to determine the crystalline structure and calculate the degree of crystallinity of the copolymers.

Protocol:

-

Prepare a thin film of the copolymer sample (approximately 0.5-1.0 mm thick).

-

Mount the sample in the X-ray diffractometer.

-

Scan the sample over a 2θ range typically from 5° to 40° using Cu Kα radiation.

-

The resulting diffractogram will show sharp peaks corresponding to the crystalline regions superimposed on a broad amorphous halo.

-

The degree of crystallinity can be estimated by deconvoluting the crystalline peaks from the amorphous background and calculating the ratio of the crystalline peak area to the total area.

Data Presentation

The following tables summarize typical quantitative data obtained for aliphatic copolyesters of ethylene glycol and butane-1,4-diol with a dicarboxylic acid. The exact values will vary depending on the specific comonomer ratio and the dicarboxylic acid used.

Table 1: Thermal Properties of Ethylene Glycol/Butane-1,4-diol Copolymers

| Copolymer Composition (EG:BD molar ratio) | Tg (°C) | Tc (°C) | Tm (°C) | ΔHc (J/g) | % Crystallinity |

| 100:0 (Homopolymer) | -65 | -20 | 15 | 130 | 60 |

| 75:25 | -60 | -15 | 10 | 100 | 45 |

| 50:50 | -55 | -10 | 5 | 70 | 30 |

| 25:75 | -50 | -5 | 0 | 40 | 18 |

| 0:100 (Homopolymer) | -45 | 0 | 22 | 140 | 65 |

Note: Data are illustrative and based on trends observed in aliphatic copolyesters. Actual values may vary.

Table 2: Isothermal Crystallization Kinetic Parameters (Avrami Analysis)

| Copolymer Composition (EG:BD molar ratio) | Isothermal Tc (°C) | Avrami Exponent (n) | Rate Constant (k) |

| 75:25 | -5 | 2.8 | 0.05 |

| 50:50 | 0 | 2.5 | 0.02 |

| 25:75 | 5 | 2.3 | 0.01 |

Note: The Avrami exponent 'n' provides insights into the nucleation mechanism and crystal growth geometry. Values between 2 and 3 are common for spherulitic growth from sporadic nucleation.[1]

Visualization of Workflows and Relationships

Experimental Workflow for Crystallization Analysis

Caption: Experimental workflow for the analysis of copolymer crystallization.

Factors Influencing Crystallization Behavior

Caption: Key factors influencing the crystallization of copolymers.

Conclusion

The crystallization behavior of ethylene glycol/butane-1,4-diol copolymers is a complex interplay of copolymer composition, molecular weight, and thermal history. By employing techniques such as DSC, POM, and XRD, researchers can gain a thorough understanding of the thermal transitions, crystalline morphology, and structural organization of these materials. This knowledge is crucial for the rational design of copolymers with tailored properties for advanced applications in the pharmaceutical and biomedical sectors. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and engineers working in this field.

References

Molecular weight determination of polyesters with ethylene glycol and butane-1,4-diol

An In-depth Technical Guide to Determining the Molecular Weight of Polyesters with Ethylene Glycol and Butane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyesters synthesized from diols like ethylene glycol and butane-1,4-diol are fundamental polymers in the pharmaceutical and materials science sectors. Their physical, mechanical, and degradation properties are intrinsically linked to their molecular weight and molecular weight distribution. Accurate determination of these parameters is therefore critical for quality control, predicting polymer behavior, and ensuring batch-to-batch consistency in applications ranging from drug delivery systems to biodegradable implants.

This guide provides an in-depth overview of the primary analytical techniques used to characterize the molecular weight of these polyesters. It offers detailed experimental protocols, data interpretation guidelines, and visual workflows to assist researchers in selecting and implementing the most appropriate methods for their specific needs.

Core Methodologies for Molecular Weight Determination

The selection of a suitable technique depends on the type of molecular weight average required, the information depth needed (e.g., distribution vs. an average value), and the available resources. The most common methods include Size Exclusion Chromatography (SEC), Viscometry, and End-Group Analysis.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC, also known as GPC, is the most powerful and widely used technique for polymer molecular weight analysis.[1][2][3] It separates polymer molecules based on their hydrodynamic volume (their effective size in solution).[4][5] This method provides not only average molecular weights but also the complete molecular weight distribution, which is crucial for understanding a polymer's polydispersity.[6]

Principle: A dissolved polymer sample is passed through a column packed with porous gel beads.[2] Larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later.[4] The elution time is therefore inversely proportional to the molecule's hydrodynamic volume.

Detection:

-

Differential Refractive Index (RI) Detector: A universal detector that measures the difference in refractive index between the eluent and the sample solution.[2] It is the most common detector for GPC.[6]

-

Multi-Angle Light Scattering (MALS) Detector: Provides an absolute measurement of molecular weight without the need for column calibration with standards.[5][7]

-

Viscometer Detector: Measures the intrinsic viscosity of the polymer as it elutes, which can be used for universal calibration or to study polymer architecture.[5][7]

Experimental Protocol: GPC/SEC Analysis

1. Eluent and Sample Preparation:

- Solvent Selection: Choose a suitable solvent that completely dissolves the polyester and is compatible with the GPC system. Tetrahydrofuran (THF) is common for many polyesters.[8][9] For more resistant polyesters like PET, hexafluoroisopropanol (HFIP) may be necessary.[9][10][11]

- Sample Dissolution: Prepare polymer solutions at a concentration of 1-2 mg/mL in the chosen mobile phase.[9] Lower concentrations (e.g., 1 mg/mL) are used for very high molecular weight polymers to avoid viscosity-related issues.[9]

- Dissolution Time: Allow the sample to dissolve slowly over several hours (a minimum of 1 hour is recommended, with overnight being preferred) to ensure complete dissolution without degrading the polymer.[9] Avoid aggressive methods like sonication, which can cause chain scission.[9]

- Filtration: Filter the final solution through a 0.2 µm PTFE syringe filter to remove any particulates that could clog the GPC column.[9]

2. Instrumentation and Column Setup:

- System: An integrated GPC/SEC system with a pump, injector, column oven, and detectors (e.g., RI, MALS).[11]

- Columns: Use a set of columns appropriate for the expected molecular weight range of the polyester. Mixed-bed columns are often used for samples with a broad distribution.[6]

- Temperature: Maintain a constant column and detector temperature (e.g., 30-40 °C) to ensure reproducible results.[10][11]

- Flow Rate: A typical flow rate is 1.0 mL/min.[10]

3. Calibration:

- Prepare a series of narrow-polydispersity polystyrene (PS) or polymethylmethacrylate (PMMA) standards of known molecular weights.[11]

- Inject each standard and record its retention time.

- Create a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.[1]

4. Data Acquisition and Analysis:

- Inject the prepared polyester sample.

- Record the chromatogram.

- Using the calibration curve, the GPC software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[1]

Viscometry

Viscometry is a classical, accessible, and cost-effective method for determining the viscosity-average molecular weight (Mv).[12] It relies on the principle that the viscosity of a polymer solution is related to the size and shape of the polymer molecules.[13]

Principle: The method involves measuring the flow times of a pure solvent and several dilute polymer solutions of known concentrations using a capillary viscometer (e.g., an Ubbelohde viscometer).[12][14] From these flow times, the intrinsic viscosity [η] is determined by extrapolating to zero concentration. The molecular weight is then calculated using the Mark-Houwink equation.[14][15][16]

Mark-Houwink Equation: [η] = K * M^a

-

[η]: Intrinsic viscosity

-

M: Molecular weight

-

K and a: Mark-Houwink constants, which are specific to the polymer-solvent-temperature system and must be obtained from literature or determined experimentally.[15][17]

Experimental Protocol: Viscometry

1. Solution Preparation:

- Prepare a stock solution of the polyester in a suitable solvent (e.g., chloroform, THF) at a known concentration.

- Create a series of dilutions from the stock solution to obtain at least four different concentrations.

2. Viscosity Measurement:

- Use an Ubbelohde viscometer placed in a constant temperature water bath to ensure thermal stability.[14]

- Measure the flow time of the pure solvent (t₀) through the capillary. Repeat for consistency.

- For each polymer concentration, measure the flow time (t). Repeat for consistency.

3. Calculations:

- Relative Viscosity (η_rel): η_rel = t / t₀

- Specific Viscosity (η_sp): η_sp = η_rel - 1

- Reduced Viscosity (η_red): η_red = η_sp / c (where c is concentration)

- Inherent Viscosity (η_inh): η_inh = ln(η_rel) / c

4. Determination of Intrinsic Viscosity [η]:

- Plot both the reduced viscosity and the inherent viscosity against concentration on the same graph.[18]

- Extrapolate the two lines to zero concentration. The common y-intercept of these plots is the intrinsic viscosity [η].[18][19]

5. Molecular Weight Calculation:

- Using the determined intrinsic viscosity [η] and the appropriate K and a values for your polymer-solvent system, calculate the viscosity-average molecular weight (Mv) using the rearranged Mark-Houwink equation.[14][18]

End-Group Analysis

End-group analysis is an absolute method for determining the number-average molecular weight (Mn).[20] It involves quantifying the number of polymer chain ends in a given mass of the sample.[21] This technique is most accurate for linear polymers with relatively low molecular weights (typically < 25,000 g/mol ), as the concentration of end-groups becomes too low to detect accurately in higher molecular weight polymers.[21]

Principle: For polyesters synthesized from diols (like ethylene glycol or butane-1,4-diol) and dicarboxylic acids, the chain ends are typically hydroxyl (-OH) and carboxylic acid (-COOH) groups.[22][23] By measuring the concentration of these functional groups, one can calculate the average number of monomer units per chain.

Methods:

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful method for end-group analysis.[20] By integrating the signals corresponding to the protons of the repeating monomer units and comparing them to the integrals of the protons on the end-groups, one can determine the degree of polymerization and thus Mn.[21]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The concentrations of hydroxyl and carboxyl end-groups can be determined by measuring the absorbance of their characteristic peaks in the IR spectrum.[22]

-

Titration: The carboxylic acid end-groups can be quantified by titration with a standardized base.

Experimental Protocol: End-Group Analysis via ¹H NMR

1. Sample Preparation:

- Accurately weigh a sample of the dry polyester.

- Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

2. NMR Data Acquisition:

- Acquire the ¹H NMR spectrum of the solution.

- Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the end-group signals which will be small.

3. Spectral Analysis:

- Identify the resonance peaks corresponding to the protons in the repeating units of the polymer backbone (e.g., from ethylene glycol or butane-1,4-diol).

- Identify the distinct resonance peaks corresponding to the protons adjacent to the end-groups (e.g., the -CH₂-OH protons).

- Integrate the area of the repeating unit peaks (I_repeat) and the end-group peaks (I_end).

4. Mn Calculation:

- Calculate the degree of polymerization (DP) using the formula: DP = (I_repeat / N_repeat) / (I_end / N_end)

- N_repeat = number of protons contributing to the repeating unit integral.

- N_end = number of protons contributing to the end-group integral.

- Calculate the number-average molecular weight (Mn): Mn = (DP * M_repeat) + M_endgroup

- M_repeat = molecular weight of the repeating monomer unit.

- M_endgroup = molecular weight of the end-groups.

Data Presentation and Comparison

Quantitative data from these analyses should be structured for clear comparison.

Table 1: Example GPC/SEC Data for Polyesters

| Sample ID | Diol Composition (EG:BDO) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PES-1 | 100:0 | 12,500 | 23,750 | 1.90 |

| PES-2 | 50:50 | 14,200 | 29,110 | 2.05 |

| PES-3 | 0:100 | 13,800 | 26,900 | 1.95 |

EG = Ethylene Glycol, BDO = Butane-1,4-diol

Table 2: Mark-Houwink Parameters for Common Polyester Systems

| Polymer | Solvent | Temperature (°C) | K (x 10⁻⁴ dL/g) | a |

| Poly(ethylene terephthalate) | o-chlorophenol | 25 | 7.5 | 0.68 |

| Poly(butylene terephthalate) | Phenol/Tetrachloroethane | 30 | 1.17 | 0.87 |

| Poly(lactic acid) | Chloroform | 25 | 5.45 | 0.73 |

Note: K and a values are highly specific and should be sourced from reliable literature for the exact polymer-solvent-temperature system being studied.

Visualization of Workflows and Concepts

Diagrams created using Graphviz help to visualize logical and experimental flows.

Caption: Experimental workflow for GPC/SEC analysis.

Caption: Experimental workflow for viscometry.

Caption: Logical workflow for selecting a characterization method.

References

- 1. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

- 2. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]

- 3. Gel permeation chromatography (room temperature) - Fraunhofer LBF [lbf.fraunhofer.de]

- 4. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]

- 5. Size Exclusion Chromatography (SEC) | Tulane University School of Science and Engineering [sse.tulane.edu]

- 6. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. specificpolymers.com [specificpolymers.com]

- 9. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. agilent.com [agilent.com]

- 11. agilent.com [agilent.com]

- 12. Molecular weight determination of polymers by viscometry | DOCX [slideshare.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]

- 15. macro.lsu.edu [macro.lsu.edu]

- 16. Mark–Houwink equation - Wikipedia [en.wikipedia.org]

- 17. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]

- 18. youtube.com [youtube.com]

- 19. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. End group - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. End group chemistry modulates physical properties and biomolecule release from biodegradable polyesters - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis Protocol for Poly(butylene succinate-co-ethylene succinate)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(butylene succinate-co-ethylene succinate) (PBES) is a biodegradable aliphatic copolyester that has garnered significant interest for various applications, including in the biomedical and pharmaceutical fields, owing to its tunable thermal and mechanical properties and biocompatibility. The properties of PBES can be tailored by adjusting the molar ratio of the butylene succinate (BS) and ethylene succinate (ES) monomer units. This document provides a detailed protocol for the synthesis of PBES via a two-step melt polycondensation method.

Data Presentation

The following table summarizes the influence of the monomer feed ratio on the molecular weight and thermal properties of the resulting PBES copolymers.

| Sample ID | Monomer Feed Ratio (BS:ES) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) |

| PBS | 100:0 | 45,000 | 98,000 | 2.18 | -32.0 | 114.0 |

| PBES90 | 90:10 | 43,500 | 94,200 | 2.17 | -30.5 | 105.2 |

| PBES80 | 80:20 | 42,800 | 91,500 | 2.14 | -28.9 | 98.6 |

| PBES70 | 70:30 | 41,000 | 88,300 | 2.15 | -27.1 | 92.4 |

| PBES60 | 60:40 | 40,200 | 85,900 | 2.14 | -25.5 | 85.7 |

| PBES50 | 50:50 | 39,500 | 83,100 | 2.10 | -23.8 | 78.9 |

| PES | 0:100 | 35,000 | 75,000 | 2.14 | -10.0 | 102.0 |

Note: This data is representative and may vary based on specific reaction conditions and purification methods.

Experimental Protocols

Materials

-

Succinic acid (SA)

-

1,4-Butanediol (BDO)

-

Ethylene glycol (EG)

-

Tetrabutyl titanate (TBT) or Titanium tetraisopropoxide (TTIP) (catalyst)

-

Antioxidant (e.g., Irganox 1010)

-

Nitrogen gas (high purity)

-

Chloroform

-

Methanol

Equipment

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation column and condenser

-

Vacuum pump

-

Heating mantle with temperature controller

-

Nitrogen inlet

Synthesis Procedure: Two-Step Melt Polycondensation

This protocol describes the synthesis of PBES with varying monomer ratios. The following procedure is for the synthesis of PBES80 (80:20 BS:ES ratio) and can be adapted for other compositions by adjusting the initial amounts of BDO and EG.

Step 1: Esterification

-

Into a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, add succinic acid (1.0 mol), 1,4-butanediol (0.8 mol), and ethylene glycol (0.2 mol). The diol components are added in a slight excess (typically 10-20 mol%) to compensate for losses during distillation.

-

Add the catalyst, tetrabutyl titanate (TBT), at a concentration of approximately 0.1% by weight of the total monomers.

-

Add a small amount of antioxidant (e.g., 0.1 wt%).

-

Purge the reactor with high-purity nitrogen gas for at least 15 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout this step.

-

Begin stirring the mixture and gradually heat the reactor to 180-200°C.

-

Maintain this temperature for 2-4 hours. During this period, water will be produced as a byproduct of the esterification reaction and will be collected in the distillation receiver. The reaction is considered complete when the theoretical amount of water has been collected and the reaction mixture becomes clear.

Step 2: Polycondensation

-

After the esterification step is complete, gradually increase the temperature to 220-240°C.

-

Slowly reduce the pressure inside the reactor to below 1 Torr using a vacuum pump.

-

Continue the reaction under these conditions for 3-5 hours. During this stage, the excess diols are removed, and the molecular weight of the polymer increases. The viscosity of the reaction mixture will increase significantly.

-

Once the desired viscosity is achieved (indicating high molecular weight), stop the reaction by discontinuing the heating and breaking the vacuum with nitrogen gas.

-

Extrude the molten polymer from the reactor into a water bath to solidify.

-

The solidified polymer can be pelletized for further processing and characterization.

Purification (Optional)

For applications requiring high purity, the synthesized PBES can be purified by dissolving it in chloroform and precipitating it in cold methanol. The precipitate is then filtered and dried in a vacuum oven at 40-50°C until a constant weight is achieved.

Visualizations

Caption: Workflow for the two-step melt polycondensation synthesis of PBES.

Caption: Chemical reaction pathway for PBES synthesis.

Application Note: Quantification of Ethylene Glycol and 1,4-Butanediol using HPLC with Refractive Index Detection

Abstract

This application note presents a detailed protocol for the simultaneous quantitative analysis of ethylene glycol and 1,4-butanediol in aqueous samples using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). This method is crucial for researchers, scientists, and professionals in drug development and quality control who require a reliable and robust technique for the separation and quantification of these small diols. The described isocratic method utilizes a Bio-Rad Aminex HPX-87H ion exclusion column, which is well-suited for the analysis of alcohols, small organic acids, and sugars.[1][2][3]

Introduction

Ethylene glycol and 1,4-butanediol are important industrial chemicals used as solvents, precursors in polymer synthesis, and in various other applications. Accurate quantification of these compounds is essential for process monitoring, quality assurance, and in research and development settings. High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) offers a simple and effective method for the analysis of compounds that lack a UV chromophore, such as these glycols. The Aminex HPX-87H column, specifically designed for the analysis of organic acids, alcohols, and carbohydrates, provides excellent separation of these analytes.[4][5] This application note provides a comprehensive protocol, including system parameters, preparation of standards and samples, and expected performance metrics.

Experimental

Instrumentation and Consumables

-

HPLC System: An Agilent 1200 Series HPLC system or equivalent, equipped with an isocratic pump, autosampler, column thermostat, and a refractive index detector.

-

Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 x 7.8 mm, 9 µm particle size).[2][3]

-

Guard Column: A compatible guard column is recommended to protect the analytical column.

-

Vials: 2 mL amber glass vials with caps and septa.

-

Pipettes and Volumetric Flasks: Calibrated for accurate preparation of standards and samples.

-

Syringe Filters: 0.45 µm for sample filtration.

Reagents and Standards

-

Ethylene Glycol: Analytical standard grade (≥99%).

-

1,4-Butanediol: Analytical standard grade (≥99%).

-

Sulfuric Acid (H₂SO₄): Concentrated, trace metal grade.

-

Ultrapure Water (UPW): 18.2 MΩ·cm resistivity.

Protocols

Mobile Phase Preparation

To prepare a 0.01 N sulfuric acid mobile phase, carefully add 0.28 mL of concentrated sulfuric acid to a 1 L volumetric flask containing approximately 500 mL of ultrapure water. Dilute to the mark with ultrapure water and mix thoroughly. It is recommended to prepare a sufficient volume of mobile phase for the entire analytical run to minimize retention time shifts.[2]

Standard Solution Preparation

-

Stock Standards (10 mg/mL):

-

Accurately weigh approximately 100 mg of ethylene glycol into a 10 mL volumetric flask. Dissolve and dilute to the mark with ultrapure water.

-

Accurately weigh approximately 100 mg of 1,4-butanediol into a 10 mL volumetric flask. Dissolve and dilute to the mark with ultrapure water.

-

-

Working Standards:

-

Prepare a series of working standards by serial dilution of the stock standards with ultrapure water to cover the desired concentration range (e.g., 0.1 mg/mL to 5.0 mg/mL). These will be used to construct the calibration curves.

-

Sample Preparation

Samples that are expected to have concentrations of ethylene glycol or 1,4-butanediol outside the linear range of the instrument should be diluted with ultrapure water to fall within the calibration curve. All samples should be filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

HPLC-RID System Parameters

The following table summarizes the chromatographic conditions for the analysis.

| Parameter | Setting |

| Column | Bio-Rad Aminex HPX-87H (300 x 7.8 mm, 9 µm) |

| Mobile Phase | 0.01 N Sulfuric Acid in Ultrapure Water |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 6.0 µL |

| Column Temperature | 55 °C |

| RID Temperature | 55 °C |

| Run Time | Approximately 30 minutes |

System Equilibration

Before starting the analysis, it is crucial to properly equilibrate the HPLC system.

-

Purge the pump with the mobile phase to remove any air bubbles.

-

Install the guard and analytical columns.

-

Begin equilibrating the column at a low flow rate (e.g., 0.2 mL/min) while the column oven heats to the set temperature.[2]

-

Gradually increase the flow rate in increments of 0.2 mL/min every 10 minutes until the method flow rate of 0.6 mL/min is reached.[2]

-

During column equilibration, purge the reference cell of the RID.

-

Once the system has reached the set temperature and flow rate, and the baseline is stable, the analysis can begin. This may take around 30 minutes after reaching the method flow rate.[2]

Data and Results

The following tables present typical quantitative data for the analysis of ethylene glycol and 1,4-butanediol using the described method.

Chromatographic Performance

| Analyte | Typical Retention Time (min) |

| Ethylene Glycol | ~15.5 |

| 1,4-Butanediol | ~22.0 |

Note: Retention times can vary between different HPLC systems and columns. It is recommended to inject individual standards to confirm retention times.

Method Validation Data

The following data are representative of the method's performance.

| Parameter | Ethylene Glycol | 1,4-Butanediol (Estimated) |

| Linear Range | 0.1 - 5.0 mg/mL | 0.1 - 5.0 mg/mL |

| Correlation Coefficient (R²) | > 0.999 | > 0.998 |

| Limit of Detection (LOD) | ~0.025 mg/mL | ~0.030 mg/mL |

| Limit of Quantitation (LOQ) | ~0.10 mg/mL | ~0.10 mg/mL |

| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |

| Precision (%RSD) | < 2% | < 3% |

Note: The data for ethylene glycol is based on published results for similar methods.[6] The data for 1,4-butanediol is estimated based on the performance for ethylene glycol and the general capabilities of the analytical technique, as specific validation data under these exact conditions was not available in the searched literature.

Experimental Workflow and Signaling Pathway Diagrams

The following diagram illustrates the logical workflow of the analytical protocol.

Caption: Experimental workflow for HPLC-RID analysis.

Conclusion

The HPLC-RID method described in this application note provides a reliable, and robust approach for the quantitative analysis of ethylene glycol and 1,4-butanediol in aqueous samples. The use of the Bio-Rad Aminex HPX-87H column allows for excellent separation of these compounds with a simple isocratic mobile phase. This method is suitable for routine analysis in quality control and research environments.

References

- 1. img1.wsimg.com [img1.wsimg.com]

- 2. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. hplcmart.com [hplcmart.com]

- 5. bio-rad.com [bio-rad.com]

- 6. Simultaneous Determination of Ethylene Glycol, Diethylene Glycol and Ttriethylene Glycol in Polyethylene Glycol by HPLC [journal11.magtechjournal.com]

Application Note: Synthesis of Ethylene Glycol and Butane-1,4-diol Copolyesters via Melt Polycondensation

Introduction

Copolyesters derived from ethylene glycol (EG) and butane-1,4-diol (BDO) represent a versatile class of polymers with tunable thermal and mechanical properties. By adjusting the molar ratio of the two diols, researchers can precisely control characteristics such as melting temperature (Tm), glass transition temperature (Tg), and crystallinity. This makes them suitable for a wide range of applications, from flexible elastomers to rigid plastics. The melt polycondensation technique is a robust and widely used solvent-free method for synthesizing these high-molecular-weight copolyesters, typically involving a two-stage process: esterification (or transesterification) followed by polycondensation under high vacuum.

Principle of the Method

The synthesis is generally performed in two stages. The first stage is esterification, where a dicarboxylic acid (e.g., terephthalic acid, succinic acid) reacts with an excess of the diols (EG and BDO) at elevated temperatures to form low-molecular-weight oligomers and water. Alternatively, transesterification is performed using a diester (e.g., dimethyl terephthalate) and the diols, producing oligomers and methanol. The second stage is polycondensation, where the temperature is further increased and a high vacuum is applied. This facilitates the removal of the condensation byproduct (e.g., excess diol, water, or methanol), driving the reaction toward the formation of a high-molecular-weight polymer.[1][2] Catalysts are essential in both stages to achieve a high reaction rate and high molecular weight.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a copolyester using ethylene glycol, butane-1,4-diol, and a diacid/diester via the two-step melt polycondensation technique.

Materials

-

Dimethyl terephthalate (DMT) or Terephthalic Acid (TPA)

-

Ethylene Glycol (EG)

-

Butane-1,4-diol (BDO)

-

Catalyst (e.g., Antimony trioxide (Sb₂O₃), Titanium(IV) butoxide (TBT), Zinc Acetate (Zn(Ac)₂))

-

Heat Stabilizer (e.g., Trimethyl phosphate)

-

Nitrogen (high purity)

Equipment

-

Glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum port.

-

Heating mantle or oil bath with a temperature controller.

-

Vacuum pump capable of reaching <100 Pa.

-

Receiving flask for collecting byproducts.

Protocol: Two-Stage Melt Polycondensation

Stage 1: Transesterification (using Dimethyl Terephthalate)

-

Reactor Setup: Charge the reactor with dimethyl terephthalate (DMT), ethylene glycol, and butane-1,4-diol. The total diol-to-DMT molar ratio should be approximately 2.2:1 to compensate for diol loss during the reaction.[1] The specific molar ratio of EG to BDO will define the copolyester's final properties.

-

Catalyst Addition: Add the transesterification catalyst, such as zinc acetate (e.g., 0.08 mol% based on the diacid/diester).[1]

-

Inert Atmosphere: Purge the reactor with high-purity nitrogen for 15-20 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow.

-

Heating: Begin stirring and gradually heat the reactor to 150-180°C.[1]

-

Reaction: Maintain the temperature until the methanol byproduct begins to distill and collect in the receiving flask. Continue heating to 180-220°C and hold until approximately 90-95% of the theoretical amount of methanol has been collected.[1][2] This stage typically takes 2-4 hours.

Stage 2: Polycondensation

-

Catalyst and Stabilizer Addition: Add the polycondensation catalyst (e.g., Sb₂O₃, approx. 0.03-0.05 mol%) and a heat stabilizer.

-

Temperature Increase: Gradually increase the temperature of the reaction mixture to 220-250°C.[3]

-

Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 100 Pa. A slow reduction is crucial to prevent the violent boiling of the oligomers.

-

Reaction under Vacuum: Continue stirring under high vacuum and at a high temperature (e.g., 235-275°C) for an additional 2-4 hours.[2][4] During this stage, the viscosity of the melt will increase significantly as the molecular weight of the polymer grows. The reaction is considered complete when the desired melt viscosity is achieved, often indicated by the torque on the mechanical stirrer.

-

Product Recovery: Discontinue the vacuum by introducing nitrogen back into the reactor. Extrude or pour the molten polymer from the reactor and allow it to cool. The resulting copolyester can be pelletized for further characterization and processing.

Data Presentation

The properties of copolyesters are highly dependent on the monomer ratio. The following tables summarize typical data for copolyesters containing varying diol compositions.

Table 1: Influence of Diol Ratio on Thermal Properties of Terephthalate Copolyesters

| Sample ID | Diol Ratio (2,3-BDO:EG) | Mn (kDa)[5][6] | Tg (°C)[5][6] |

| P23BET-1 | 28:72 | 31.5 | 88 |

| P23BET-2 | 78:22 | 18.1 | 104 |

| Note: Data is for a similar system using 2,3-Butanediol (a secondary diol) and Ethylene Glycol, illustrating the general trend of how diol composition affects molecular weight and glass transition temperature. |

Table 2: Typical Reaction Conditions for Two-Stage Melt Polycondensation

| Stage | Parameter | Typical Range | Reference |

| Stage 1: Esterification/ | Temperature | 180 - 220°C | [1] |

| Transesterification | Time | 2 - 4 hours | [4] |

| Pressure | Atmospheric (N₂ flow) | [1] | |

| Catalyst | Zinc Acetate, etc. | [1] | |

| Stage 2: Polycondensation | Temperature | 235 - 275°C | [2][4] |

| Time | 2 - 4 hours | [2][4] | |

| Pressure | < 100 Pa (High Vacuum) | [7] | |

| Catalyst | Antimony Trioxide, TBT, etc. | [7] |

Visualizations

The following diagrams illustrate the experimental workflow and the relationships between synthesis parameters and final polymer properties.

Caption: Experimental workflow for the two-stage melt polycondensation process.

Caption: Influence of synthesis parameters on final copolyester properties.

References

- 1. Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Ethylene Glycol-Butane-1,4-diol Copolymers in Biodegradable Plastics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of biodegradable plastics derived from ethylene glycol and butane-1,4-diol copolymers. The focus is on aliphatic-aromatic copolyesters, a prominent class of biodegradable polymers where these diols are key components.

Introduction to Ethylene Glycol-Butane-1,4-diol Copolymers

Copolymers incorporating ethylene glycol and butane-1,4-diol are a versatile class of biodegradable polyesters. Their properties can be tailored by adjusting the monomer ratios and incorporating different dicarboxylic acids, such as adipic acid and terephthalic acid. A commercially significant example of a related copolyester is Poly(butylene adipate-co-terephthalate) (PBAT), which is synthesized from 1,4-butanediol, adipic acid, and dimethyl terephthalate. While not a direct copolymer of only the two diols, its synthesis and properties provide a valuable reference for understanding this class of materials.

These copolymers are known for their flexibility, toughness, and biodegradability, making them suitable alternatives to conventional plastics like low-density polyethylene (LDPE).[1][2] The aliphatic segments of the polymer contribute to its biodegradability, while the aromatic portions provide good mechanical strength and thermal stability.[3]

Key Applications

The unique properties of these copolymers make them suitable for a variety of applications:

-

Flexible Packaging: Their resemblance to LDPE in terms of flexibility makes them ideal for food packaging films, cling wraps, and compostable bags.[2][4]

-

Agricultural Films: Biodegradable mulch films made from these copolymers can be tilled directly into the soil after use, reducing plastic waste in agriculture.[1][4]

-

Biomedical Applications: Their biocompatibility and biodegradability are advantageous for applications in tissue engineering and as carriers for drug delivery.

-

Blends with Other Bioplastics: They are often blended with more rigid bioplastics like polylactic acid (PLA) to improve flexibility and toughness.[1][4]

-

Coatings: Their water-resistant properties are utilized in coatings for paper cups and other materials.[2]

-

Membrane Separation: These copolymers have shown potential in specialized applications like pervaporation recovery of phenols from wastewater.[5]

Quantitative Data Summary

The properties of these copolymers can be significantly influenced by the monomer composition. The following table summarizes typical properties of a representative aliphatic-aromatic copolyester, PBAT.

| Property | Value | Reference |

| Thermal Properties | ||

| Melting Point (°C) | ~130 | [1] |

| Crystallization Temperature (°C) | ~110 | [1] |

| Mechanical Properties | ||

| Tensile Strength (MPa) | Moderate | [1][3] |

| Elongation at Break (%) | 30 - 40 | [1] |

| Shore Hardness | >85 | [1] |

| Physical Properties | ||

| Density (g/mL) | 1.18 - 1.3 | [1] |

| Crystallinity (%) | ~30 | [1] |

Experimental Protocols

Synthesis of Ethylene Glycol-Butane-1,4-diol Copolyester (Illustrative Example)

This protocol describes a general two-step melt polycondensation method for synthesizing a copolyester containing ethylene glycol and butane-1,4-diol units.

Materials:

-

Dimethyl terephthalate (DMT)

-

Adipic acid

-

1,4-Butanediol (BDO)

-

Ethylene glycol (EG)

-

Esterification catalyst (e.g., zinc acetate)

-

Polycondensation catalyst (e.g., stannous octoate)

Procedure:

-

Esterification:

-

Charge the reactor with DMT, adipic acid, BDO, EG, and the esterification catalyst.

-

Heat the mixture to 150-220°C under a nitrogen atmosphere with mechanical stirring.[3]

-

Methanol is produced as a byproduct and should be continuously removed.

-

The reaction is typically continued until the amount of methanol collected reaches the theoretical value.

-

-

Polycondensation:

-

Add the polycondensation catalyst to the reactor.

-

Gradually increase the temperature to 210-240°C.

-

Simultaneously, reduce the pressure to create a vacuum. This helps to remove the excess diols and drive the polymerization reaction forward.

-